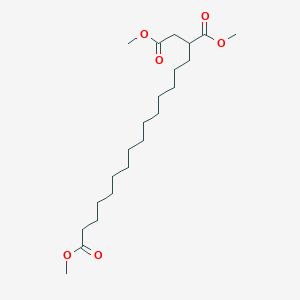
Trimethyl hexadecane-1,2,16-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl hexadecane-1,2,16-tricarboxylate is an organic compound with the molecular formula C19H34O6 It is a tricarboxylate ester, meaning it contains three carboxylate groups (-COO-) attached to a hexadecane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl hexadecane-1,2,16-tricarboxylate typically involves esterification reactions. One common method is the reaction of hexadecane-1,2,16-tricarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Hexadecane-1,2,16-tricarboxylic acid+3CH3OHH2SO4Trimethyl hexadecane-1,2,16-tricarboxylate+3H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl hexadecane-1,2,16-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Hexadecane-1,2,16-tricarboxylic acid.
Reduction: Hexadecane-1,2,16-triol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trimethyl hexadecane-1,2,16-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of trimethyl hexadecane-1,2,16-tricarboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl 1,3,5-benzenetricarboxylate: Another tricarboxylate ester with a benzene ring instead of a hexadecane backbone.
Trimethyl 1,2,4-benzenetricarboxylate: Similar structure but with different positions of the carboxylate groups on the benzene ring.
Uniqueness
Trimethyl hexadecane-1,2,16-tricarboxylate is unique due to its long aliphatic chain, which imparts different physical and chemical properties compared to aromatic tricarboxylates
Propiedades
Número CAS |
185760-23-0 |
|---|---|
Fórmula molecular |
C22H40O6 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
trimethyl hexadecane-1,2,16-tricarboxylate |
InChI |
InChI=1S/C22H40O6/c1-26-20(23)17-15-13-11-9-7-5-4-6-8-10-12-14-16-19(22(25)28-3)18-21(24)27-2/h19H,4-18H2,1-3H3 |
Clave InChI |
TVSZEOHBZRENAA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCCCCCCCCCC(CC(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


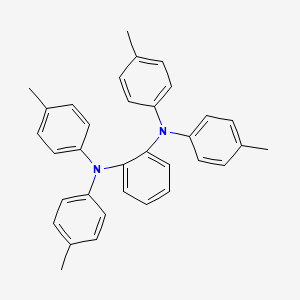
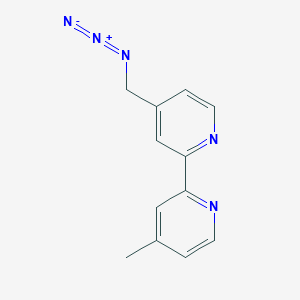
![(1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14255333.png)

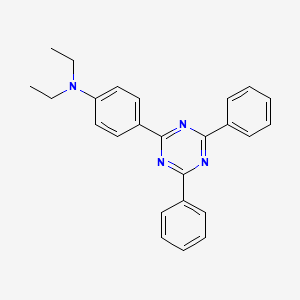
![{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene](/img/structure/B14255369.png)
![[1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate](/img/structure/B14255370.png)
![2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]-](/img/structure/B14255373.png)
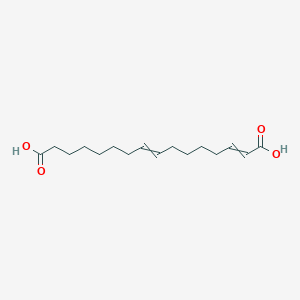
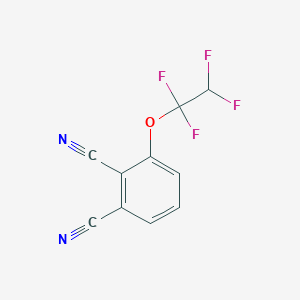
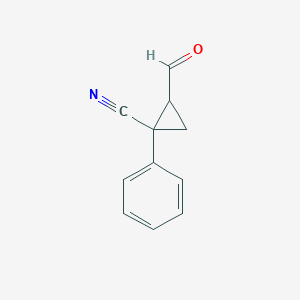
![2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14255391.png)
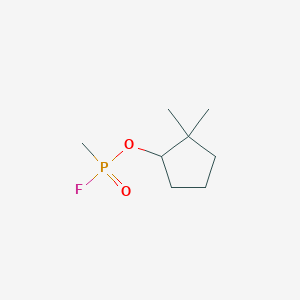
![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14255403.png)
